molecular formula C75H56O48 B142814 Woodfordin A CAS No. 127243-65-6

Woodfordin A

Cat. No.: B142814
CAS No.: 127243-65-6
M. Wt: 1725.2 g/mol
InChI Key: HUDRVRFMJDNTKX-GBDOURBHSA-N
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Description

Woodfordin A is a polyphenolic compound isolated from the plant Woodfordia fruticosa, commonly known as the “fire flame bush.” This plant is widely recognized for its medicinal properties and has been used in traditional medicine systems such as Ayurveda, Unani, and Siddha. This compound is one of the key phyto-constituents of Woodfordia fruticosa, exhibiting various biological activities beneficial to human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Woodfordin A involves the extraction of the compound from the plant Woodfordia fruticosa. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extracted solution is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: advancements in biotechnological interventions, such as in vitro propagation and elicitation of secondary metabolites, have shown potential for large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Woodfordin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Woodfordin A has a wide range of scientific research applications due to its diverse biological activities:

Mechanism of Action

Woodfordin A exerts its effects through multiple molecular targets and pathways. It interacts with cellular proteins and enzymes, modulating their activity to produce therapeutic effects. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby reducing inflammation and protecting cells from damage .

Comparison with Similar Compounds

Woodfordin A is unique among polyphenolic compounds due to its specific structure and biological activities. Similar compounds include:

Compared to these compounds, this compound stands out for its broader range of biological activities and potential therapeutic applications.

Biological Activity

Woodfordin A, a bioactive compound derived from the plant Woodfordia fruticosa, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and case analyses.

Overview of this compound

This compound is part of a group of compounds known as flavonoids, which are recognized for their antioxidant properties and potential health benefits. The compound is primarily extracted from the leaves and flowers of Woodfordia fruticosa, a plant commonly used in traditional medicine.

Antioxidant Activity

Research Findings:

  • This compound exhibits significant antioxidant activity, which is crucial for neutralizing free radicals and preventing oxidative stress-related diseases. Studies have employed various assays to quantify this activity.
  • For instance, in a study utilizing the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, this compound demonstrated an IC50 value of approximately 20.79 μg/mL, indicating strong free radical scavenging ability .

Antimicrobial Properties

Antibacterial Activity:

  • This compound has shown promising antibacterial effects against a range of pathogenic bacteria. In vitro studies revealed that methanolic extracts containing this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values for various bacterial strains ranged from 50 to 100 μg/mL, showcasing its potential as a natural antimicrobial agent .

Antidiabetic Effects

Mechanism of Action:

  • The compound has been studied for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels.
  • In vitro assays indicated that this compound had an IC50 value of 444.98 μg/mL against α-amylase, which is significant when compared to standard antidiabetic drugs like acarbose .

Antitumor Activity

Case Studies:

  • This compound has been investigated for its antitumor properties. One study compared its effects with established chemotherapeutic agents like Adriamycin and Etoposide.
  • Results showed that while this compound exhibited moderate growth inhibition against various human tumor cell lines (e.g., PC-1 cells), its mechanism primarily involves the inhibition of DNA topoisomerase II, crucial for DNA replication and repair .

Anti-inflammatory Effects

In Vivo Studies:

  • Animal models have demonstrated that this compound possesses anti-inflammatory properties. Inflammation markers were significantly reduced in treated groups compared to controls.
  • The bark extract containing this compound showed notable results in reducing edema in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent .

Safety and Toxicity

Toxicity Assessment:

  • Acute toxicity studies indicate that this compound has a high safety profile. The median lethal dose (LD50) was found to be greater than 5000 mg/kg body weight, suggesting minimal toxicity at therapeutic doses .

Summary Table of Biological Activities

Activity IC50/Effect Reference
Antioxidant20.79 μg/mL
AntibacterialMIC 50-100 μg/mL
α-Amylase Inhibition444.98 μg/mL
AntitumorModerate growth inhibition
Anti-inflammatorySignificant reduction in edema
Acute ToxicityLD50 > 5000 mg/kg

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDRVRFMJDNTKX-GBDOURBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(C(C(OC9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H]([C@@H]([C@H](O[C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H56O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155484
Record name Woodfordin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1725.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127243-65-6
Record name Woodfordin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Woodfordin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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